molecular formula C22H17Cl2N3O5S B10899085 4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate

4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B10899085
M. Wt: 506.4 g/mol
InChI Key: GSLGYORLFLXYAU-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorobenzoyl hydrazone.

    Condensation Reaction: The 3,4-dichlorobenzoyl hydrazone is then reacted with 4-formylphenyl 4-(acetylamino)-1-benzenesulfonate under acidic or basic conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the hydrazone linkage and sulfonate group suggests it could interact with biological molecules, potentially serving as a lead compound for drug development.

Medicine

In medicinal chemistry, 4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate may be investigated for its pharmacological properties

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its aromatic and sulfonate functionalities.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the sulfonate group can enhance solubility and facilitate cellular uptake. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoyl Hydrazone: Shares the hydrazone linkage but lacks the sulfonate group.

    4-Acetylamino-1-benzenesulfonate: Contains the sulfonate group but lacks the hydrazone linkage.

    Benzoyl Hydrazones: A class of compounds with similar hydrazone linkages but different substituents on the aromatic rings.

Uniqueness

4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate is unique due to the combination of its hydrazone linkage, dichlorobenzoyl group, and sulfonate functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17Cl2N3O5S

Molecular Weight

506.4 g/mol

IUPAC Name

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C22H17Cl2N3O5S/c1-14(28)26-17-5-9-19(10-6-17)33(30,31)32-18-7-2-15(3-8-18)13-25-27-22(29)16-4-11-20(23)21(24)12-16/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+

InChI Key

GSLGYORLFLXYAU-DHRITJCHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.